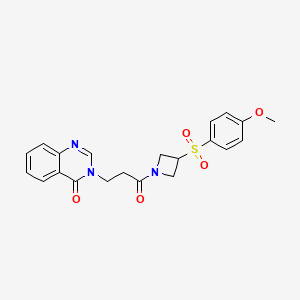
5-Isopropoxy-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5-Isopropoxy-2-nitrophenol is a compound with specific chemical properties that have found applications in various scientific research areas. While explicit studies directly addressing 5-Isopropoxy-2-nitrophenol were not found, insights can be drawn from research involving similar nitrophenol compounds and their derivatives. These studies highlight the broader context of nitrophenol applications in environmental science, biochemistry, and materials science.
Environmental Science and Remediation
Nitrophenols, including compounds similar to 5-Isopropoxy-2-nitrophenol, are recognized for their environmental impact and the study of their degradation pathways. For instance, research on nitrophenol degradation gene clusters in gram-positive bacteria emphasizes the environmental significance of understanding nitrophenol metabolism, which is crucial for bioremediation efforts (Kitagawa, Kimura, & Kamagata, 2004). Additionally, studies on the adsorption mechanism of phenol and 2-nitrophenol on biochar provide insights into removing these compounds from water, highlighting their relevance in water purification technologies (Li et al., 2019).
Biochemical Research
In biochemistry, the reactivity of nitrophenol compounds towards various enzymatic reactions is of interest. For example, the hydroxylation of p-nitrophenol in rabbit hepatic microsomes explores the enzymatic pathways relevant to toxicology and pharmacology (Koop, 1986). Such studies can inform on the metabolic processing of nitrophenol derivatives, potentially including 5-Isopropoxy-2-nitrophenol, and their effects on biological systems.
Materials Science
Nitrophenol compounds are also utilized in materials science, for instance, in the development of electrochemical sensors and catalysts. The use of nitrophenol derivatives for the detection and reduction of hazardous substances, as seen in the study of gold nanoparticles decorated multiwalled carbon nanotubes for the reduction of 4-nitrophenol (Al-Kahtani et al., 2018), suggests potential applications of 5-Isopropoxy-2-nitrophenol in similar contexts.
Zukünftige Richtungen
While specific future directions for 5-Isopropoxy-2-nitrophenol are not available, nitrophenols are an important class of organic molecules with broad applications in organic synthesis, medicinal chemistry, and materials science . Their photooxidation is effective in producing secondary organic aerosols .
Wirkmechanismus
Target of Action
Nitrophenol compounds, which include 5-isopropoxy-2-nitrophenol, are known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitrophenols, in general, can interact with their targets in a variety of ways, often leading to changes in cellular processes . More research is needed to fully understand the specific interactions of 5-Isopropoxy-2-nitrophenol with its targets.
Biochemical Pathways
Nitrophenols have been shown to be involved in various biochemical pathways, often resulting in significant downstream effects
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Isopropoxy-2-nitrophenol are not well-studied. Understanding these properties is crucial for determining the bioavailability of the compound. More research is needed in this area .
Result of Action
Nitrophenols can have various effects at the molecular and cellular level, often leading to changes in cellular function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Isopropoxy-2-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect how 5-Isopropoxy-2-nitrophenol interacts with its targets and its overall effectiveness .
Eigenschaften
IUPAC Name |
2-nitro-5-propan-2-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVBULCXIBJLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine](/img/structure/B2715882.png)


![2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2715887.png)
![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2715889.png)

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2715892.png)
![6-butyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715893.png)


![1-[2-(Dimethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one](/img/structure/B2715896.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2715901.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715903.png)